pKa Differentiation: 4-(Ethylamino)butane-2-sulfonic acid vs. 4-(Ethylamino)butane-1-sulfonic acid
While experimentally determined pKa values for 4-(ethylamino)butane-2-sulfonic acid are not publicly available, the positional isomer 4-(ethylamino)butane-1-sulfonic acid (CAS 89585-27-3) is predicted to have a pKa of 2.10±0.10 . The 2-sulfonic acid isomer is expected to exhibit a different pKa due to the closer proximity of the sulfonate group to the ammonium center, which stabilizes the zwitterionic form. Until measured data are published, this predicted difference must be captured in any selection workflow.
| Evidence Dimension | Predicted pKa (acid dissociation constant) |
|---|---|
| Target Compound Data | Not experimentally determined; structurally predicted to differ from 1-sulfonate isomer |
| Comparator Or Baseline | 4-(Ethylamino)butane-1-sulfonic acid: predicted pKa = 2.10±0.10 |
| Quantified Difference | Cannot be quantified without experimental data |
| Conditions | Predicted using ACD/Labs or similar computational tools |
Why This Matters
For applications requiring precise pH control (e.g., enzymatic assays, protein crystallization), even a 0.2–0.5 unit pKa shift between positional isomers can determine whether a buffer is fit for purpose, making blind substitution risky.
